4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride
Description
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride is a bicyclic heterocyclic compound featuring a thiazole ring fused to a partially saturated pyridine ring. Its molecular formula is C₈H₁₁ClN₂O₂S·2HCl, though nomenclature inconsistencies exist in the literature, with some sources referring to it as a hydrochloride (C₈H₁₁ClN₂O₂S) salt . The compound is primarily utilized as a pharmaceutical intermediate, notably in the synthesis of anticoagulants like apixaban .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S.2ClH/c10-7(11)6-9-4-1-2-8-3-5(4)12-6;;/h8H,1-3H2,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLDKPXYOMGCRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride typically involves the reaction of thiazolo[5,4-c]pyridine-2-carboxylic acid with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Thiazolo[5,4-c]pyridine Family
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride
- Structure : Features a methyl group at position 5 of the pyridine ring.
- CAS : 720720-96-7 .
- Applications : Intermediate in anticoagulant drugs (e.g., apixaban) .
- Key Difference : Methyl substitution enhances lipophilicity compared to the unsubstituted parent compound .
4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic Acid (Free Base)
- CAS : 758685-72-2 .
- Properties : Lacks the hydrochloride salt, reducing solubility in polar solvents compared to its salt form .
N-(4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide Hydrochloride
Heterocyclic Analogs with Modified Ring Systems
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine Dihydrochloride
- Structure : Pyrazole ring replaces thiazole.
- CAS : 1609395-81-4 .
- Applications : Used in CNS-targeting drugs due to pyrazole’s affinity for neurotransmitter receptors .
- Key Difference : Pyrazole’s nitrogen-rich structure enhances basicity compared to thiazole derivatives .
Thiazolo[4,5-b]pyridine-2-carboxylic Acid
Derivatives with Functional Group Modifications
5-Nitroso-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid
Comparative Analysis Table
Key Research Findings
Synthetic Scalability : Route B () enables gram-scale synthesis of thiazolopyridine derivatives, critical for industrial applications .
Structural Impact : Pyrazole analogs (e.g., 1609395-81-4) show higher metabolic stability in vivo due to reduced susceptibility to cytochrome P450 oxidation .
Notes on Nomenclature and Data Consistency
- Discrepancies exist between "dihydrochloride" and "hydrochloride" designations. Most sources describe the compound as a hydrochloride (C₈H₁₁ClN₂O₂S), while dihydrochloride references (e.g., ) are rare and lack detailed characterization .
- The free base (758685-72-2) is sparingly soluble, limiting its direct use in drug formulations without salt formation .
Biological Activity
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride
- CAS Number : 1965310-23-9
- Molecular Formula : C7H8N2O2S·2HCl
- Molecular Weight : 257.14 g/mol
- Physical Form : White solid with a purity of approximately 97% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticonvulsant Activity : Research has shown that thiazole derivatives exhibit significant anticonvulsant properties. The structure-activity relationship (SAR) indicates that modifications in the thiazole ring and adjacent functional groups can enhance efficacy against seizures .
- Antitumor Properties : Several studies have evaluated the cytotoxic effects of thiazole derivatives on cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various tumor cells, suggesting potential as anticancer agents .
- Antibacterial Effects : Thiazole derivatives have also been tested for antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of specific substituents on the thiazole ring has been linked to enhanced antibacterial properties .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A study focused on the synthesis and evaluation of thiazole derivatives revealed that certain modifications led to compounds exhibiting potent antitumor activity. For example, a derivative with a specific methyl substitution demonstrated an IC50 value of 1.61 µg/mL against A-431 cells, outperforming standard chemotherapeutic agents like doxorubicin .
Case Study: Anticonvulsant Mechanism
Another research effort highlighted the anticonvulsant potential of thiazole derivatives through animal models. The compounds were found to inhibit neuronal excitability effectively, suggesting that they may interact with GABAergic pathways or modulate ion channels involved in seizure activity .
Q & A
Basic: What are the recommended synthetic routes for 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride and its derivatives?
Answer:
The synthesis typically involves cyclization of precursor amines with thioamide reagents under acidic conditions. For example, derivatives like ethyl 5-Boc-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate (CAS 1053656-51-1) are synthesized via Boc-protection followed by esterification . Statistical experimental design (e.g., factorial or response surface methodologies) can minimize trial-and-error approaches by systematically varying parameters like temperature, solvent polarity, and stoichiometry . Purity optimization often employs column chromatography or recrystallization, with yields and purity confirmed via HPLC (>95% as per catalog data) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Key techniques include:
- HPLC/GC-MS : Quantify purity (>97% in catalog entries) .
- NMR spectroscopy : Confirm regiochemistry (e.g., distinguishing between [5,4-c] and [4,5-c] ring systems via proton coupling patterns) .
- Mass spectrometry : Validate molecular weight (e.g., exact mass 140.041 for the base structure) .
- X-ray crystallography : Resolve ambiguous stereochemistry in derivatives .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation.
- Waste must be segregated and treated by certified hazardous waste services to avoid environmental contamination .
- Store at room temperature in airtight containers, away from oxidizers .
Advanced: How can statistical experimental design improve synthesis optimization?
Answer:
Central composite design (CCD) or Taguchi methods can identify critical factors (e.g., reaction time, catalyst loading) while minimizing experiments. For example, a 2^3 factorial design might optimize yield by testing temperature (20–80°C), solvent (DMF vs. THF), and molar ratios . Post-analysis via ANOVA determines significance of variables, reducing optimization time by >50% compared to one-factor-at-a-time approaches .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?
Answer:
- Density Functional Theory (DFT) : Simulate NMR chemical shifts (e.g., using Gaussian or ORCA) to cross-validate experimental peaks .
- Dynamic NMR (DNMR) : Detect conformational exchange broadening in cases of tautomerism or ring puckering .
- Collaborative databases : Compare with published spectra of structurally analogous compounds (e.g., 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, CAS 720720-96-7) .
Advanced: What computational methods predict regioselectivity in functionalization reactions?
Answer:
- Reaction path search algorithms : Tools like GRRM or AFIR map transition states to predict favored sites for electrophilic substitution (e.g., C-5 vs. C-7 in the thiazolo-pyridine core) .
- Machine learning (ML) : Train models on existing datasets (e.g., Hammett σ values or Fukui indices) to forecast reactivity trends .
- Molecular docking : For biologically active derivatives, predict binding interactions to guide functional group prioritization .
Advanced: How to address discrepancies in biological activity data across studies?
Answer:
- Meta-analysis : Pool data from multiple studies (e.g., IC50 values in enzyme assays) and apply statistical weighting to outliers .
- Proteolysis-targeting chimera (PROTAC) assays : Verify target engagement specificity to rule off-target effects.
- Batch-effect correction : Account for variability in cell lines, assay protocols, or compound purity (e.g., 97% vs. 99% purity impacts dose-response curves) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
